molecular formula C10H16Cl2N2O B2538100 [3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride CAS No. 1909313-77-4

[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride

Cat. No.: B2538100
CAS No.: 1909313-77-4
M. Wt: 251.15
InChI Key: IBXYKBYBQIYCLF-UHFFFAOYSA-N
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Description

[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and pyridine, a six-membered nitrogen-containing heterocycle

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of pyridine-2-carbaldehyde and pyrrolidine in the presence of a reducing agent to form the intermediate [3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of pyridine-2-carbaldehyde or pyridine-2-carboxylic acid.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it a valuable tool in the investigation of biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated as a potential drug candidate for the treatment of various diseases, including neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: A derivative of pyrrolidine with a carboxylic acid group.

    Pyridine-2-carbaldehyde: A derivative of pyridine with an aldehyde group.

    Piperidine: A six-membered nitrogen-containing heterocycle similar to pyrrolidine.

Uniqueness

[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride is unique due to the presence of both pyridine and pyrrolidine moieties in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(3-pyridin-2-ylpyrrolidin-3-yl)methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c13-8-10(4-6-11-7-10)9-3-1-2-5-12-9;;/h1-3,5,11,13H,4,6-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXYKBYBQIYCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CO)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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